C.I. Acid orange 67
Overview
Description
Synthesis Analysis
The synthesis of C.I. Acid Orange 67 involves complex chemical reactions aimed at achieving the desired dye characteristics. Studies have explored electrochemical methods as a means of synthesizing derivatives of C.I. Acid Orange 67, focusing on the electrochemical behavior of related compounds such as acid orange 7. These processes involve electrochemical oxidation and reduction, leading to the formation of new aminonaphthol derivatives through reactions with arylsulfinic acids as nucleophiles (Momeni & Nematollahi, 2017).
Molecular Structure Analysis
The molecular structure of C.I. Acid Orange 67 is characterized by its complex azo compound configuration, featuring azo (-N=N-) linkages that contribute to its color properties. Molecular modeling and spectroscopic methods, such as NMR and fluorescence spectroscopy, have been employed to elucidate the interactions between C.I. Acid Orange 67 and various substrates, revealing insights into the dye's binding and stability characteristics (Zhou et al., 2012).
Chemical Reactions and Properties
C.I. Acid Orange 67 undergoes various chemical reactions, including degradation and interaction with different chemical agents. Research has focused on its degradation pathways, identifying key intermediates and end products that inform the dye's environmental impact and treatment options. Techniques such as electrochemical degradation and advanced oxidation processes highlight the potential for effective dye removal from wastewater (Fernandes et al., 2004).
Scientific Research Applications
Biological Degradation in Oxygen-Limited Conditions : A study by Ong et al. (2008) explored the mineralization of AO7 using a biological process in oxygen-limited conditions. The research utilized a granular activated carbon-biofilm in a sequencing batch reactor, achieving nearly complete mineralization of AO7 under specific conditions, including low dissolved oxygen levels (Ong et al., 2008).
Degradation by Ultrasound Enhanced Ozonation : Zhang et al. (2008) investigated the degradation of AO7 using a combination of ultrasound and ozone. They found that the decolorization of AO7 fits a pseudo-half-order kinetic model, with the rate increasing under certain conditions such as higher power density and gas flow rate (Zhang et al., 2008).
Advanced Fenton Process Combined with Ultrasonic Irradiation : Another study by Zhang et al. (2009) combined ultrasound with the advanced Fenton process for degrading AO7. They observed that the decolorization rate increased with higher hydrogen peroxide concentration and power density, but decreased with higher initial pH values (Zhang et al., 2009).
Toxicology and Carcinogenesis Studies : A study on the toxicological effects of AO7 (referred to as C.I. Acid Orange 3 in the study) was conducted by Mennear (1988), focusing on its use in hair dye products. The study included tests on rats and mice, revealing kidney lesions and other health impacts at high dosages (Mennear, 1988).
Photolytic Degradation with UV and Hydrogen Peroxide : Research by Aleboyeh et al. (2008) examined the photolytic degradation of AO7 using UV and hydrogen peroxide. They found that mineralization undergoes slower kinetics than the decolorization reaction (Aleboyeh et al., 2008).
Electrolytic Treatment Using a Three-Dimensional Electrode Reactor : Xu et al. (2008) studied the electrolytic treatment of AO7 in a reactor with a granular activated carbon electrode. They achieved significant decolorization and reduction in chemical oxygen demand (COD) (Xu et al., 2008).
Safety And Hazards
C.I. Acid Orange 67 should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
sodium;4-[3-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O8S2.Na/c1-17-6-9-22(10-7-17)40(36,37)38-21-8-12-24(18(2)14-21)29-28-20-5-3-4-19(15-20)27-25-13-11-23(39(33,34)35)16-26(25)30(31)32;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJBURFXWYRQN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)NC4=C(C=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N4NaO8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065272 | |
Record name | C.I. Acid Orange 67 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Acid orange 67 | |
CAS RN |
12220-06-3 | |
Record name | Acid Orange 67 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Acid Orange 67 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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